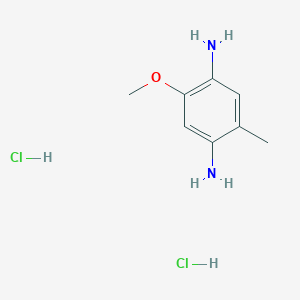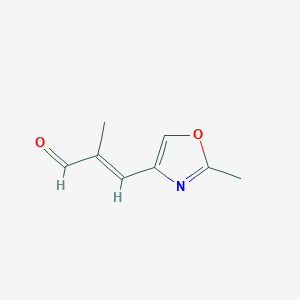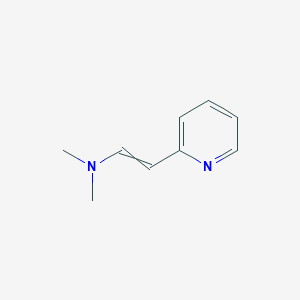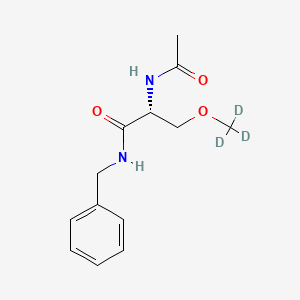
MNPA HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MNPA HCl, or meta-nitrophenolamine hydrochloride, is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of a nitro group and an amine group on a benzene ring, making it a versatile intermediate in organic synthesis.
Aplicaciones Científicas De Investigación
Meta-nitrophenolamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of meta-nitrophenolamine hydrochloride typically involves the reaction of propylene oxide with ammonium chloride. The process begins by adding water, ammonium chloride, and propylene oxide to a reactor. Under controlled conditions of 60 to 80 degrees Celsius and a pressure of less than or equal to 0.3 MPa, the reaction proceeds to form meta-nitrophenolamine hydrochloride along with some by-products .
Industrial Production Methods
In an industrial setting, the production of meta-nitrophenolamine hydrochloride involves a similar process but on a larger scale. The reaction mixture is subjected to further purification steps to isolate the desired product. The by-products are separated based on their physical properties, and the final product is obtained through filtration, drying, and additional purification steps .
Análisis De Reacciones Químicas
Types of Reactions
Meta-nitrophenolamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and catalytic hydrogenation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various amine derivatives and substituted benzene compounds, which can be further utilized in organic synthesis and industrial applications .
Mecanismo De Acción
The mechanism of action of meta-nitrophenolamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcome .
Comparación Con Compuestos Similares
Meta-nitrophenolamine hydrochloride can be compared with other nitroaromatic compounds such as ortho-nitrophenol and para-nitrophenol. While all these compounds share a nitro group on the benzene ring, their positions differ, leading to variations in their chemical reactivity and applications. Meta-nitrophenolamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct properties and makes it suitable for particular applications .
List of Similar Compounds
- Ortho-nitrophenol
- Para-nitrophenol
- Meta-nitroaniline
Meta-nitrophenolamine hydrochloride stands out due to its unique combination of functional groups and its versatility in various chemical reactions and applications.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of MNPA HCl can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4-methoxyphenylacetonitrile", "Methylmagnesium bromide", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: The reaction of 4-methoxyphenylacetonitrile with methylmagnesium bromide in anhydrous ethyl acetate at low temperature (-78°C) to form the corresponding Grignard reagent.", "Step 2: The addition of hydrochloric acid to the reaction mixture to form the MNPA intermediate.", "Step 3: The isolation of the MNPA intermediate by extraction with ethyl acetate and subsequent washing with water.", "Step 4: The conversion of the MNPA intermediate to MNPA HCl by the addition of hydrochloric acid and stirring at room temperature.", "Step 5: The isolation of the final product by filtration and washing with water." ] } | |
Número CAS |
126874-83-7 |
Fórmula molecular |
C20H23NO3 . HCl |
Peso molecular |
361.87 |
Pureza |
> 95% |
Sinónimos |
2-Methoxy-10,11-dihydroxy-N-propylnoraporphine hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B1147592.png)




